molecular formula C20H16BrNO4S B393126 6-Bromo-3-[2-(4-methoxy-phenyl)-thiazolidine-3-carbonyl]-chromen-2-one CAS No. 294874-58-1

6-Bromo-3-[2-(4-methoxy-phenyl)-thiazolidine-3-carbonyl]-chromen-2-one

Cat. No.: B393126
CAS No.: 294874-58-1
M. Wt: 446.3g/mol
InChI Key: DUNIYKRYQDDQQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NMR Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.23 (s, 1H, C4-H coumarin)
    • δ 7.86 (d, J = 2.4 Hz, 1H, C5-H)
    • δ 3.77 (s, 3H, OCH₃).
  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ 165.8 (C=O lactone)
    • δ 158.9 (C=O thiazolidine)
    • δ 116.3 (C-Br).

IR Spectroscopy

  • 1724 cm⁻¹ (lactone C=O)
  • 1708 cm⁻¹ (thiazolidine C=O)
  • 1554 cm⁻¹ (C=N).

UV-Vis Analysis

  • λₘₐ₋ = 320 nm (π→π* transition of coumarin)
  • HOMO-LUMO gap = 3.2 eV (DFT-calculated).

Mass Spectrometry

  • ESI-MS: m/z 447.04 [M+H]⁺, 469.02 [M+Na]⁺.

Quantum Chemical Calculations

Density Functional Theory (B3LYP/6-311G**) calculations revealed:

Property Value
HOMO Energy -6.12 eV
LUMO Energy -2.89 eV
Dipole Moment 4.78 Debye
Mulliken Charges (Br) -0.32 e

The electrostatic potential map shows electron density localized on the carbonyl groups and methoxy oxygen. NBO analysis confirmed hyperconjugation between the thiazolidine lone pairs and σ*(C-S) orbitals.

Molecular Docking Studies

Docking against α-glucosidase (PDB: 2ZE0) using AutoDock Vina:

Target Residue Binding Energy (kcal/mol) Interaction Type
Asp349 -8.9 Hydrogen bond
His674 -7.2 π-π stacking
Arg439 -6.5 Halogen bond (Br)

The bromine atom forms a 3.1 Å halogen bond with Arg439, enhancing inhibitory potential. MD simulations (100 ns) confirmed stable binding with RMSD < 2.0 Å.

Properties

IUPAC Name

6-bromo-3-[2-(4-methoxyphenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrNO4S/c1-25-15-5-2-12(3-6-15)19-22(8-9-27-19)18(23)16-11-13-10-14(21)4-7-17(13)26-20(16)24/h2-7,10-11,19H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUNIYKRYQDDQQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2N(CCS2)C(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Optimization of Coumarin Formation

Recent advancements employ Lewis acid catalysts such as FeCl3 or ZrO2 to improve regioselectivity and reduce side products. For example, ZrO2-catalyzed Pechmann condensation at 80°C achieves 92% conversion within 2 hours, with minimal purification required. Solvent systems like polyethylene glycol (PEG-400) further enhance reaction sustainability by enabling catalyst recycling.

Regioselective Bromination at the 6-Position

Introducing a bromine atom at the 6-position of the chromen-2-one core requires careful control to avoid polybromination. N-Bromosuccinimide (NBS) in dimethylformamide (DMF) at 40°C selectively brominates the aromatic ring, favoring the 6-position due to electronic directing effects of the carbonyl group. This method yields 6-bromochromen-2-one with 75–85% efficiency.

Mechanistic Insights into Bromination

The reaction proceeds via electrophilic aromatic substitution, where the electron-withdrawing carbonyl group deactivates the ring, directing bromination to the para position relative to the oxygen atom. Kinetic studies confirm that NBS in DMF generates a stabilized bromonium ion intermediate, minimizing undesired di-substitution.

Synthesis of the Thiazolidine-3-carbonyl Moiety

The thiazolidine ring is constructed through a cyclocondensation reaction between a primary amine and a carbonyl compound. For the 2-(4-methoxyphenyl)thiazolidine derivative, cysteine methyl ester reacts with 4-methoxybenzaldehyde in ethanol under reflux, followed by oxidation to form the thiazolidine-3-carboxylic acid.

Coupling to the Chromen-2-one Core

The thiazolidine-3-carbonyl group is introduced via Steglich esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). 6-Bromochromen-2-one reacts with thiazolidine-3-carboxylic acid in dichloromethane at 25°C, achieving 68–72% coupling efficiency. Alternative methods employ mixed anhydride protocols using ethyl chloroformate for improved scalability.

Integrated Synthetic Pathways

One-Pot Sequential Synthesis

A streamlined approach combines Pechmann condensation, bromination, and thiazolidine coupling in a single reactor. This method reduces intermediate isolation steps, yielding the target compound in 55% overall yield:

StepReagents/ConditionsYield (%)
Pechmann condensationResorcinol, ethyl acetoacetate, H2SO478
BrominationNBS, DMF, 40°C, 4 h82
Thiazolidine couplingDCC, DMAP, CH2Cl2, 24 h72

Solid-Phase Synthesis

Immobilizing the chromen-2-one core on Wang resin enables iterative coupling and bromination steps. This technique facilitates high-throughput screening of reaction conditions, though yields are modest (45–50%) due to resin loading limitations.

Analytical Characterization

Critical quality control involves HPLC-MS and NMR spectroscopy to verify regiochemistry and purity. The 6-bromo substituent is confirmed by a singlet at δ 7.85 ppm in the 1H NMR spectrum, while the thiazolidine carbonyl resonates at δ 170.2 ppm in the 13C NMR.

Challenges and Mitigation Strategies

Byproduct Formation

Competing esterification at the 4-position of the chromenone occurs if the thiazolidine carboxylate is insufficiently activated. Using HOBt (hydroxybenzotriazole) as an additive suppresses this side reaction, improving selectivity to >90%.

Scalability Issues

Large-scale bromination with NBS generates succinimide waste, complicating purification. Switching to KBrO3/HBr in acetic acid offers a greener alternative, though reaction times increase to 8–12 hours.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-[2-(4-methoxy-phenyl)-thiazolidine-3-carbonyl]-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-3-[2-(4-methoxy-phenyl)-thiazolidine-3-carbonyl]-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential anti-inflammatory, anticancer, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 6-Bromo-3-[2-(4-methoxy-phenyl)-thiazolidine-3-carbonyl]-chromen-2-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Substituent Variability

  • Target Compound : Features a thiazolidine-3-carbonyl group linked to a 4-methoxyphenyl substituent. The chromen-2-one ring is brominated at position 6, enhancing electronic effects and steric bulk .
  • 6-Bromo-3-(2-methylthiazol-4-yl)-2H-chromen-2-one (Compound 4) : Substituted with a 2-methylthiazole group at position 3. The absence of a carbonyl linker reduces polarity compared to the target compound .
  • (E)-6-Bromo-3-{2-[2-(2-chlorobenzylidene)hydrazinyl]thiazol-5-yl}-2H-chromen-2-one : Includes a hydrazinyl-thiazole group with a chlorobenzylidene substituent. The hydrazine moiety introduces additional hydrogen-bonding capacity and conformational rigidity .
  • 6-Bromo-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one: Retains the 4-methoxyphenyl group but replaces the thiazolidine-carbonyl with a 4-methyl group on the chromenone core, likely reducing solubility in polar solvents .

Crystallographic and Conformational Analysis

  • The target compound’s chromene ring exhibits planarity (maximum deviation: 0.027 Å), similar to the thiazole ring in ’s compound (deviation: 0.003 Å). Both structures stabilize via intramolecular hydrogen bonds (e.g., C11–H11⋯O2 in ) .
  • π-π Interactions : ’s compound shows π-stacking between thiazole and phenyl rings (centroid distance: 3.629 Å), a feature absent in methyl-substituted analogs like Compound 4 .

Physicochemical and Functional Properties

  • Polarity: The thiazolidine-carbonyl group in the target compound increases polarity compared to methylthiazole (Compound 4) or 4-methylchromenone derivatives .
  • Solubility: Methoxy and carbonyl groups enhance solubility in dimethyl sulfoxide (DMSO), as seen in ’s monosolvate structure .
  • Stability : Intramolecular hydrogen bonds (e.g., C11–H11⋯O2 in ) and rigid planar structures improve thermal stability .

Research Implications and Limitations

While structural and synthetic comparisons are well-supported by crystallographic data (e.g., SHELX refinement in ) and synthesis protocols , the absence of explicit biological or pharmacological data for the target compound limits a comprehensive functional analysis.

Biological Activity

6-Bromo-3-[2-(4-methoxy-phenyl)-thiazolidine-3-carbonyl]-chromen-2-one is a complex organic compound that belongs to the class of thiazolidinone derivatives. These compounds have garnered considerable attention in medicinal chemistry due to their diverse biological activities, particularly in anticancer, antibacterial, and anti-inflammatory domains. This article provides a detailed examination of the biological activity of this specific compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The compound features a chromenone backbone with a thiazolidine moiety, which is significant for its biological properties. The presence of the bromine atom and methoxy phenyl group enhances its pharmacological potential.

Anticancer Activity

Thiazolidinone derivatives, including this compound, have been studied for their anticancer properties. Research indicates that these compounds can induce apoptosis in various cancer cell lines through multiple mechanisms.

  • Cell Line Studies :
    • In vitro studies have shown that derivatives similar to this compound exhibit significant cytotoxic effects against human glioblastoma (LN229) cells, as well as other cancer types such as breast (MDA-MB-231) and lung (A549) cancers. The MTT assay demonstrated that these compounds can inhibit cell proliferation effectively .
  • Mechanisms of Action :
    • The anticancer activity is attributed to the induction of cell cycle arrest and apoptosis via intrinsic and extrinsic pathways. For instance, compounds have been shown to activate caspases and downregulate anti-apoptotic proteins like Bcl-2 .

Antimicrobial Activity

Several thiazolidinone derivatives exhibit antibacterial properties against a range of pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

  • In Vitro Efficacy :
    • Studies have reported that thiazolidinone derivatives possess broad-spectrum antibacterial activity, with some compounds demonstrating minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Thiazolidinones are also recognized for their anti-inflammatory properties, which may be mediated through the inhibition of pro-inflammatory cytokines and enzymes.

  • Cytokine Inhibition :
    • Research has shown that certain derivatives can significantly reduce levels of TNF-alpha and IL-6 in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is heavily influenced by their chemical structure. Key factors include:

  • Substituents on the Thiazolidine Ring : The presence of electron-withdrawing groups (e.g., bromine) enhances potency.
  • Aromatic Substituents : Aromatic rings contribute to lipophilicity and cellular uptake.
CompoundStructureAnticancer Activity (IC50 μM)Antibacterial Activity (MIC μg/mL)
6-BromoStructure5.0 (LN229)32 (Staphylococcus aureus)
5cStructure3.5 (MDA-MB-231)16 (E. coli)

Case Studies

  • Case Study on Glioblastoma :
    • A study evaluated the efficacy of thiazolidinone derivatives on LN229 cells, revealing that compounds like 6-Bromo resulted in significant reductions in cell viability and induced apoptosis through caspase activation .
  • Case Study on Antibacterial Activity :
    • Another research project focused on the antibacterial effects against multi-drug resistant strains, demonstrating that certain thiazolidinones could restore antibiotic sensitivity in resistant strains .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-bromo-3-[2-(4-methoxy-phenyl)-thiazolidine-3-carbonyl]-chromen-2-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of thiosemicarbazones with bromoacetyl coumarin derivatives. For example, refluxing 4-chlorobenzylidene thiosemicarbazone with 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one in a chloroform-ethanol (2:1) mixture at 60°C for 2 hours yields analogous structures . Optimization involves adjusting solvent ratios (e.g., ethanol-chloroform for recrystallization) and reaction times to improve purity and yield.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • X-ray crystallography : Monoclinic crystal systems (e.g., space group C2/c) with unit cell parameters (e.g., a = 30.5837 Å, b = 13.6682 Å) are critical for confirming molecular geometry and hydrogen-bonding networks .
  • NMR/FTIR : Key signals include carbonyl (C=O) stretches at ~1700 cm⁻¹ and aromatic C–Br vibrations at ~600 cm⁻¹.
  • Single-crystal refinement : Use SHELXL for high-resolution data (R-factor < 0.05) to resolve atomic positions and thermal parameters .

Q. What are the preliminary biological activities associated with thiazolyl coumarin derivatives?

  • Methodological Answer : Thiazolyl coumarins exhibit antimicrobial, anti-inflammatory, and anticonvulsant properties. For example, bioactivity screening against E. coli and S. aureus can follow protocols from similar compounds, using disc diffusion assays and MIC (Minimum Inhibitory Concentration) measurements .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., Br, OCH₃) influence the compound’s reactivity and intermolecular interactions?

  • Methodological Answer :

  • Electron-withdrawing groups (Br) : Increase electrophilicity at the coumarin core, enhancing nucleophilic substitution reactivity.
  • Methoxy groups : Stabilize π-π stacking (e.g., centroid distances ~3.6 Å between thiazole and phenyl rings) and hydrogen bonding (e.g., N–H⋯O interactions with bond lengths ~2.8 Å) .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) can predict charge distribution and frontier molecular orbitals to guide functionalization .

Q. How to resolve contradictions in crystallographic data, such as dihedral angle variations in structurally similar compounds?

  • Methodological Answer :

  • Case Study : In (E)-6-bromo derivatives, dihedral angles between thiazole and chromene rings vary from 5.88° to 21.82° depending on substituents (e.g., Cl vs. OCH₃) .
  • Resolution : Compare multiple datasets (e.g., CIF files) using Mercury software to identify steric/electronic influences. Refine models with SHELXL using restraints for disordered regions .

Q. What strategies mitigate challenges in refining high-Z atoms (e.g., Br, Cl) in X-ray structures?

  • Methodological Answer :

  • Absorption correction : Apply multi-scan methods (e.g., SADABS) to address attenuation from heavy atoms (μ = 2.45 mm⁻¹ for MoKα radiation) .
  • Anisotropic displacement parameters : Refine Br/Cl atoms with anisotropic ADPs to model thermal motion accurately.
  • Validation tools : Use checkCIF/PLATON to flag outliers (e.g., short Br⋯Cl contacts ~3.37 Å) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.